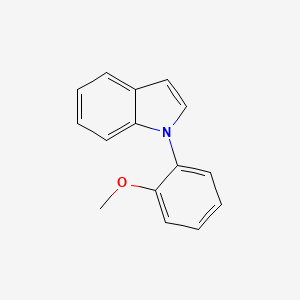![molecular formula C7H8F2N2 B8782344 [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE](/img/structure/B8782344.png)
[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, and a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with hydrazine hydrate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to biological effects such as enzyme inhibition or activation. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology .
Comparación Con Compuestos Similares
- 1-(2,4-Difluorobenzyl)hydrazine
- 1-(3,4-Difluorobenzyl)hydrazine
- 1-(2,3-Dichlorobenzyl)hydrazine
Comparison: [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications .
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(2,3-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2 |
Clave InChI |
YNOWKXTYDMQPLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)F)CNN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanedinitrile, [[(4-cyano-1-phenyl-1H-pyrazol-3-yl)amino]methylene]-](/img/structure/B8782310.png)

![2-Amino-2-(5-bromo-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B8782332.png)



![3-Chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one](/img/structure/B8782357.png)

